2-Methoxy-3-(piperidin-4-yl)pyridine
Overview
Description
2-Methoxy-3-(piperidin-4-yl)pyridine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidinyl group at the 3-position
Mechanism of Action
Target of Action
The primary targets of 4-(2-Methoxy-3-pyridyl)piperidine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
The compound interacts with its targets, ALK and ROS1, by inhibiting their activity . This interaction results in the disruption of the signaling pathways that these kinases are involved in, leading to changes in cellular functions .
Biochemical Pathways
The affected pathways are those regulated by ALK and ROS1. These pathways are involved in cell growth and survival, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
Like other piperidine derivatives, it is expected to have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ALK and ROS1, disruption of their signaling pathways, and potential death of cancer cells . This could result in the reduction of tumor growth and potentially the regression of the tumor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Methoxy-3-pyridyl)piperidine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(piperidin-4-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Methoxy-substituted pyridine N-oxide.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and piperidine derivatives.
Scientific Research Applications
2-Methoxy-3-(piperidin-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of biological systems and as a ligand in biochemical assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)pyridine: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
2-Methoxypyridine: Lacks the piperidinyl group, which can influence its pharmacological properties.
Uniqueness
2-Methoxy-3-(piperidin-4-yl)pyridine is unique due to the presence of both the methoxy and piperidinyl groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its utility in various applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-methoxy-3-piperidin-4-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-10(3-2-6-13-11)9-4-7-12-8-5-9/h2-3,6,9,12H,4-5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUTZLDEOWEKAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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